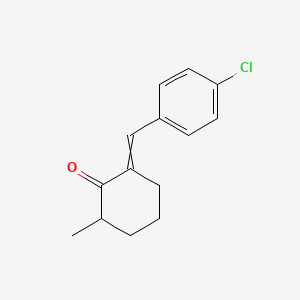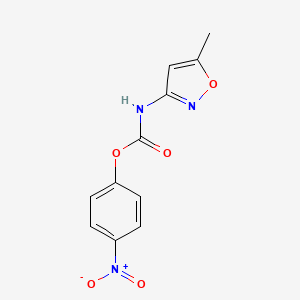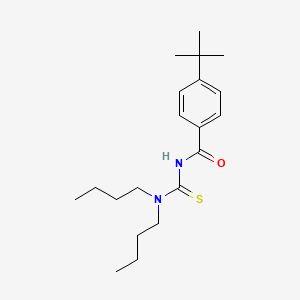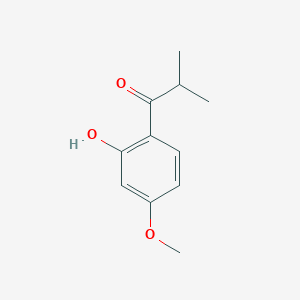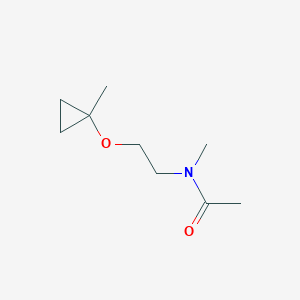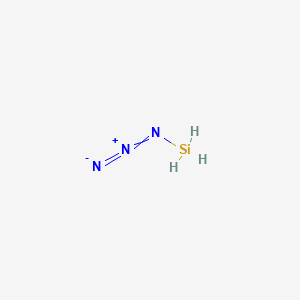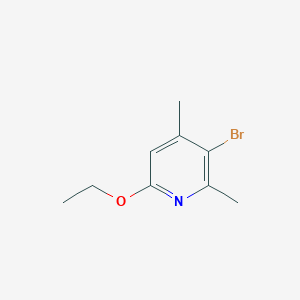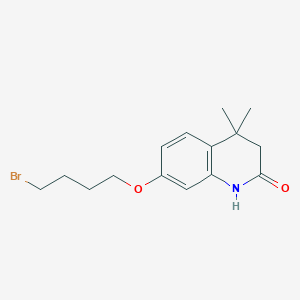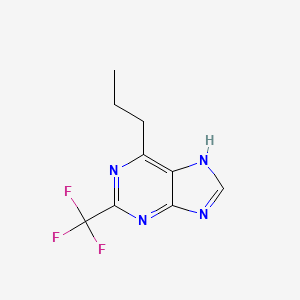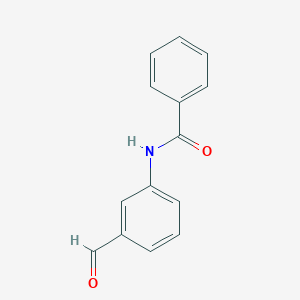
N-(3-formylphenyl)benzamide
Vue d'ensemble
Description
N-(3-formylphenyl)benzamide is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of benzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Another method involves the use of benzaldehyde and aniline as starting materials. The reaction is carried out in the presence of a catalyst such as aluminum chloride, which facilitates the formation of the benzoylamino group .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-formylphenyl)benzamide undergoes various chemical reactions, including:
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-Benzoylaminobenzoic acid.
Reduction: 3-Benzoylaminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(3-formylphenyl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-formylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the benzoylamino group.
3-Benzyloxybenzaldehyde: A compound with a benzyloxy group instead of a benzoylamino group.
3-Nitrobenzaldehyde: A compound with a nitro group instead of a benzoylamino group.
Uniqueness
N-(3-formylphenyl)benzamide is unique due to the presence of both the benzoylamino and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-(3-formylphenyl)benzamide |
InChI |
InChI=1S/C14H11NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-10H,(H,15,17) |
Clé InChI |
QVPNAQHWDZRJIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
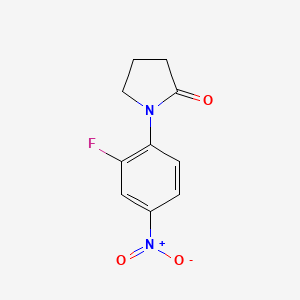
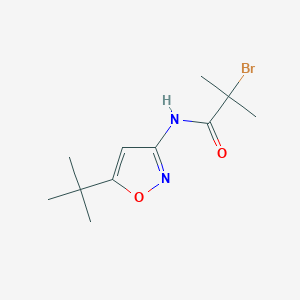
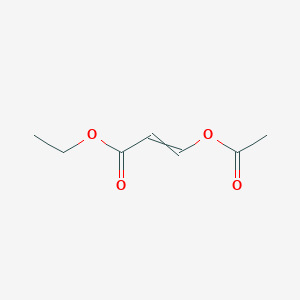
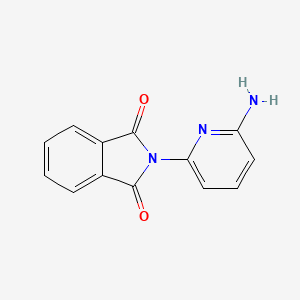
![2-Ethyl-7-methoxy-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B8449345.png)
